Pyralomicin 1c -

Pyralomicin 1c

Catalog Number: EVT-1580196
CAS Number:
Molecular Formula: C19H17Cl2NO7
Molecular Weight: 442.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyralomicin 1c is a natural product found in Nonomuraea spiralis with data available.
Overview

Pyralomicin 1c is a member of the pyralomicin family of antibiotics, which are produced by the actinobacterium Nonomuraea spiralis. These compounds are characterized by their unique structural features, including a benzopyranopyrrole core and a cyclitol moiety. Pyralomicins exhibit significant antimicrobial activity, particularly against Gram-positive bacteria, making them of interest for therapeutic applications.

Source

The primary source of pyralomicin 1c is Nonomuraea spiralis, a filamentous bacterium known for its ability to produce various bioactive natural products. The biosynthetic gene cluster responsible for the production of pyralomicins has been identified and characterized, revealing a complex pathway involving multiple enzymes and regulatory elements .

Classification

Pyralomicin 1c belongs to the class of polyketide antibiotics. It is structurally related to other natural products derived from actinomycetes, which are known for their diverse pharmacological properties. The specific classification of pyralomicins highlights their significance in antibiotic research and development.

Synthesis Analysis

Methods

The total synthesis of pyralomicin 1c has been achieved through various synthetic strategies that utilize carbohydrates as chiral sources. This approach allows for the construction of the complex molecular architecture characteristic of pyralomicins.

Technical Details

The synthesis typically involves multiple steps, including the formation of key intermediates through reactions such as intramolecular Diels-Alder reactions and selective glycosylation. The synthetic route also emphasizes the importance of stereochemistry in achieving the desired bioactive form of the compound .

Molecular Structure Analysis

Structure

The molecular structure of pyralomicin 1c features a benzopyranopyrrole core with a cyclitol unit attached. This unique arrangement contributes to its biological activity and stability. The compound's molecular formula is C₁₈H₁₉N₃O₇S, and it has a molecular weight of approximately 397.42 g/mol.

Data

Chemical Reactions Analysis

Reactions

Pyralomicin 1c undergoes various chemical reactions that are critical for its biosynthesis and potential modifications for therapeutic use. Key reactions include:

  • Glycosylation: The attachment of sugar moieties to enhance solubility and bioactivity.
  • Cyclization: Formation of cyclic structures that stabilize the antibiotic core.
  • Hydroxylation: Introduction of hydroxyl groups that can influence activity against target organisms.

Technical Details

The biosynthetic pathway involves enzymes such as nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which facilitate the assembly of the complex structure from simpler precursors .

Mechanism of Action

Process

Pyralomicin 1c exerts its antimicrobial effects primarily by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in peptidoglycan biosynthesis, leading to cell lysis and death.

Data

Studies indicate that pyralomicins demonstrate potent activity against various strains of Gram-positive bacteria, including those resistant to conventional antibiotics. The mechanism involves binding to key targets within bacterial cells, disrupting normal physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pyralomicin 1c is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which may influence its bioavailability.

Chemical Properties

  • Stability: Pyralomicin 1c is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for potential derivatization to enhance activity or alter pharmacokinetics.

Relevant analyses using techniques such as high-performance liquid chromatography (HPLC) have been conducted to assess purity and stability over time .

Applications

Pyralomicin 1c has significant potential in scientific research due to its antimicrobial properties. It is being investigated for:

  • Therapeutic Uses: As a candidate for treating infections caused by resistant strains of bacteria.
  • Biological Studies: To understand mechanisms of resistance and develop new antibiotics based on its structure.

Research continues into optimizing its synthesis and enhancing its efficacy against a broader range of pathogens, reflecting ongoing interest in natural product-derived antibiotics in combating antibiotic resistance .

Biosynthetic Pathways and Genetic Regulation

Genomic Architecture of Nonomuraea spiralis Pyralomicin Gene Clusters

The biosynthesis of pyralomicin 1c is governed by a 41-kb gene cluster in Nonomuraea spiralis IMC A-0156, comprising 27 open reading frames (ORFs) organized into discrete functional cassettes [1] [5]. This cluster encodes all enzymatic machinery required for pyralomicin assembly, including:

  • Core biosynthesis genes: NRPS, PKS, and hybrid NRPS/PKS modules.
  • Tailoring enzymes: Halogenases, methyltransferases, and glycosyltransferases.
  • Regulatory/transport genes: Located at the cluster boundaries (e.g., prlZ and prlT) [1].

Table 1: Key Genetic Elements in Pyralomicin Biosynthesis

GeneFunctionDomain ArchitectureRole in Pyralomicin 1c Pathway
prlASugar phosphate cyclaseSPC domainCyclitol precursor synthesis
prlHN-GlycosyltransferaseGT domainAglycone glycosylation
prlFO-MethyltransferaseMT domainCyclitol methylation
prlP1-4HalogenasesFAD-binding domainsAglycone chlorination

Upstream regions harbor a specialized cyclitol cassette (prlA, prlB, prlU-V-W-X), while downstream sequences encode benzopyranopyrrole assembly lines [1] [3].

Role of NRPS and PKS in Core Assembly

Pyralomicin 1c’s benzopyranopyrrole aglycone is constructed through a hybrid NRPS/PKS pathway:

  • Initiation: Proline is activated by an NRPS adenylation (A) domain and loaded onto the peptidyl carrier protein (PCP) via thioesterification [7] [9].
  • Chain extension:
  • Acetate and propionate units are incorporated by PKS ketosynthase (KS) domains, forming the polyketide backbone.
  • Condensation (C) domains catalyze peptide bond formation between NRPS- and PKS-bound intermediates [1] [4].
  • Cyclization: The benzopyranopyrrole heterocycle forms via intramolecular cyclization, likely facilitated by a thioesterase (TE) domain [2] [9].

This modular assembly line follows colinearity rules, where module sequence corresponds directly to aglycone structure [7].

Enzymatic Tailoring Modifications

Post-assembly modifications critically define pyralomicin 1c’s bioactivity:

  • Halogenation: Four FAD-dependent halogenases (prlP1-4) catalyze site-specific chlorination at C-7, C-9, and C-11 positions. Disruption reduces antibacterial potency against Micrococcus luteus [1] [5].
  • Glycosylation: The N-glycosyltransferase PrlH attaches either glucose (yielding pyralomicin 2c) or C7-cyclitol (yielding pyralomicin 1c). prlH knockout abolishes antibiotic production [1] [6].
  • Methylation: PrlF (O-methyltransferase) methylates the cyclitol 4′-OH group. Pyralomicin 1c (unmethylated cyclitol) exhibits superior activity to its methylated analog (1a) [1] [3].

Cyclitol Moiety Biosynthesis: Sugar Phosphate Cyclase (SPC) Activity of PrlA

The C7-cyclitol unit in pyralomicin 1c derives from sedoheptulose 7-phosphate via 2-epi-5-epi-valiolone, synthesized by the SPC PrlA [1] [6]. Key steps include:

  • Cyclization: PrlA converts sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone with strict substrate specificity (no activity toward DAHP or glucose 6-phosphate) [1] [3].
  • Downstream processing:
  • Phosphomutase (PrlB) and kinase (PrlU) activate the cyclitol.
  • Dehydrogenases (PrlV, PrlW) and epimerase (PrlX) generate the final cyclitol scaffold [1].
  • Biochemical validation: Recombinant PrlA produces 2-epi-5-epi-valiolone confirmed via mass spectrometry (m/z 480 [M⁺], fragments m/z 335, 276) [1].

Table 2: Cyclitol Biosynthetic Enzymes

EnzymeReactionSubstrate Specificity
PrlA (SPC)Aldol cyclizationSedoheptulose 7-phosphate only
PrlBPhosphomutase2-epi-5-epi-valiolone
PrlFO-MethyltransferaseCyclitol 4′-OH

Isotopic Labeling Studies on Precursor Incorporation

Feeding experiments elucidate pyralomicin 1c’s biosynthetic origins:

  • ¹³C-Labeled precursors: [U-¹³C]glycerol incorporation confirms pentose phosphate pathway origins for the cyclitol [3] [6].
  • Deuterium tracers:
  • 2-epi-5-epi-[6,6-²H₂]valiolone incorporates into the cyclitol (15% deuterium at 5-H; ESI-MS m/z 215 [M+H]⁺).
  • [6-²H]Valienone shows no incorporation, confirming 2-epi-5-epi-valiolone as the exclusive precursor [6].
  • Amino acid/polyketide precursors:
  • L-[U-¹³C]Proline labels the pyrrole ring.
  • [1-¹³C]Acetate and [1-¹³C]propionate enrich the polyketide-derived benzene ring [1] [6].

These studies demonstrate channeled intermediate transfer, as unactivated cyclitol analogs fail to incorporate into pyralomicin 1a [6].

Table 3: Isotopic Labeling Efficiency in Pyralomicin 1c

Properties

Product Name

Pyralomicin 1c

IUPAC Name

2,6-dichloro-5-hydroxy-8-methyl-1-[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one

Molecular Formula

C19H17Cl2NO7

Molecular Weight

442.2 g/mol

InChI

InChI=1S/C19H17Cl2NO7/c1-6-2-9(20)15(26)12-14(25)8-4-11(21)22(19(8)29-18(6)12)10-3-7(5-23)13(24)17(28)16(10)27/h2-4,10,13,16-17,23-24,26-28H,5H2,1H3

InChI Key

QZDFKKWMBPFPOS-UHFFFAOYSA-N

Synonyms

pyralomicin 1c

Canonical SMILES

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)O)CO)Cl)O)Cl

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